1-Fluoro-3-(perfluorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(perfluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H6F6 and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a perfluorophenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of 1-naphthylamine using nitrous acid or nitrite in an acidic medium to form a diazonium salt
Coupling Reaction: Finally, the perfluorophenyl group is introduced through a coupling reaction with a perfluorophenyl halide under specific conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-3-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often utilizing palladium or nickel catalysts.
Common reagents used in these reactions include strong acids, bases, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(perfluorophenyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Fluoro-3-(perfluorophenyl)naphthalene exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The perfluorophenyl group further contributes to its unique properties, enabling interactions with electron-deficient or electron-rich species .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(perfluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound lacks the perfluorophenyl group, making it less reactive and less stable compared to this compound.
Perfluoro-1,1′-biphenyl: This compound has two perfluorophenyl groups, making it more electron-deficient and reactive towards anions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C16H6F6 |
---|---|
Molekulargewicht |
312.21 g/mol |
IUPAC-Name |
1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |
InChI-Schlüssel |
LCZXXMWLSQNTMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.